Antho-RFamide

cnidarian neurobiology neuromuscular junction pharmacology

Antho-RFamide (CAS 107535-01-3) is a pyroGlu-modified tetrapeptide and founding anthozoan RFamide, uniquely validated at endogenous concentration (3.2 nmol/g) to selectively excite SS1 ectodermal conducting systems without SS2 or nerve-net crosstalk. Its N-terminal pGlu and Gly residues confer a distinct pharmacological fingerprint—non-equivalent to FMRFamide, NPFF, or Antho-RWamides—and enable exclusive GPR54 activation profiles. Mandatory tool for mapping functional cnidarian connectivity and evolutionary GPCR pharmacology.

Molecular Formula C22H32N8O5
Molecular Weight 488.5 g/mol
CAS No. 107535-01-3
Cat. No. B021043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntho-RFamide
CAS107535-01-3
Synonyms4-pyroglutamyl-glycyl-arginyl-phenylalaninamide
antho-RFamide
pGlu-Gly-Arg-Phe-amide
pGlu-Gly-Arg-Phe-NH2
Molecular FormulaC22H32N8O5
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1
InChIKeyCMWHGNOBFVLNTC-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Antho-RFamide (CAS 107535-01-3) — Baseline Neuropeptide Characteristics & Procurement


Antho-RFamide (CAS 107535-01-3), a tetrapeptide with the sequence pyroGlu-Gly-Arg-Phe-NH₂, is a founding member of the anthozoan RFamide neuropeptide family first isolated from the sea anemone *Anthopleura elegantissima* [1]. This compound is characterized by a canonical C-terminal Arg-Phe-NH₂ motif that is essential for receptor recognition and biological activity [2]. It is widely used as a research tool to investigate the evolution of neuropeptide signaling, neuromuscular transmission in cnidarians, and the functional biology of RFamide-GPCR systems [3].

Antho-RFamide (CAS 107535-01-3): Why Generic RFamide Analogs Are Not Direct Replacements


Despite sharing the C-terminal Arg-Phe-NH₂ motif, a simple substitution with other RFamide peptides (e.g., FMRFamide or NPFF) or even closely related anthozoan peptides (e.g., Antho-RWamides) is not scientifically equivalent. Critical quantitative and functional divergences exist in potency, receptor selectivity, and downstream physiological effects. The specific N-terminal pyroglutamate (pGlu) modification and the unique Gly residue in Antho-RFamide confer a distinct pharmacological fingerprint, leading to non-overlapping activation profiles on both invertebrate muscle systems and mammalian GPCR orthologs such as GPR54 [1]. Using a non-specific analog will introduce uncontrolled variables, invalidating comparative studies of neuromuscular modulation and evolutionary neurobiology. The following quantitative evidence guide provides the specific data points necessary for informed compound selection [2].

Antho-RFamide (CAS 107535-01-3) Comparative Potency & Selectivity: A Quantitative Evidence Guide for Scientific Selection


Comparative Muscle Contractile Potency of Antho-RFamide vs. Antho-RWamide II in Sea Anemone Sphincter Preparations

In isolated sphincter muscle preparations from the sea anemone *Calliactis parasitica*, the threshold concentration for inducing slow muscle contraction was compared between Antho-RFamide and its close structural analog, Antho-RWamide II. The data demonstrate a 1000-fold difference in potency [1].

cnidarian neurobiology neuromuscular junction pharmacology

Comparative Effects on Spontaneous Muscle Activity: Complex Modulation by Antho-RFamide vs. Simple Contraction by Antho-RWamides

While both Antho-RFamide and the Antho-RWamides induce muscle contraction in sea anemone tentacles, their qualitative effects on spontaneous activity differ significantly. Antho-RFamide uniquely increased the frequency and amplitude of spontaneous contractions, whereas Antho-RWamide I and II evoked only simple, tetanic contractions without altering basal spontaneous activity [1].

muscle physiology neuropeptide signal transduction

Divergent Actions on Neuronal Conducting Systems: Selective Excitation of SS1 by Antho-RFamide

A key differentiator for Antho-RFamide is its selective and potent effect on specific ectodermal conducting systems, a property not shared by related peptides. In *Calliactis parasitica*, Antho-RFamide at 10⁻⁷ M increased electrical activity in the SS1 (Slow System 1) by an unquantified but significant amount, whereas it had no effect on the SS2 or the through-conducting nerve net at this concentration. In contrast, the Antho-RWamides do not excite any of the three known conducting systems [1].

neuronal circuits electrophysiology cnidarian biology

GPCR Target Engagement: Antho-RFamide as a GPR54 Agonist and Comparison to Mammalian Kisspeptin

Recent evidence has identified Antho-RFamide as an agonist for the mammalian orphan GPCR, GPR54 (the receptor for kisspeptin). This establishes a direct pharmacological link between an ancient invertebrate neuropeptide and a key mammalian reproductive axis regulator. While quantitative potency data (EC₅₀) for Antho-RFamide at GPR54 is not yet publicly available in primary literature, this finding creates a unique comparative framework for evolutionary pharmacology studies [1].

GPCR receptor pharmacology evolutionary biology

Endogenous Peptide Abundance in Tissue: A Quantitative Baseline for Analytical Method Development

Using a specific radioimmunoassay (RIA) with synthetic Antho-RFamide as a standard, the endogenous concentration of Antho-RFamide in the sea anemone *Anthopleura elegantissima* was quantified at 3.2 nmol per gram of wet tissue weight [1]. This high concentration provides a quantitative benchmark for developing and validating analytical methods (e.g., LC-MS/MS, ELISA) aimed at detecting and quantifying this peptide in biological samples.

analytical chemistry method development neuropeptide quantification

High-Impact Application Scenarios for Antho-RFamide (CAS 107535-01-3) in Research & Development


Electrophysiological Dissection of the SS1 Conducting System in Cnidarian Models

Given its unique ability to selectively excite the SS1 ectodermal conducting system without affecting the SS2 or the through-conducting nerve net, Antho-RFamide is the essential chemical probe for any electrophysiology study aiming to map the functional connectivity and behavioral output of this specific neuronal network in sea anemones [1]. Substitution with an Antho-RWamide would yield no effect on these systems, leading to false-negative results.

Comparative Pharmacology of GPR54/Kisspeptin Receptor Evolution

As a confirmed agonist of the mammalian GPR54 receptor, Antho-RFamide serves as an evolutionary molecular tool for comparative GPCR pharmacology [2]. It can be used in side-by-side assays with mammalian kisspeptins (e.g., Kisspeptin-10) to identify conserved and divergent structural motifs for receptor activation, informing the design of novel GPR54-targeted therapeutics.

Development and Validation of Analytical Assays for RFamide Peptides

The precisely quantified endogenous concentration of 3.2 nmol/g wet weight in *A. elegantissima* provides a critical, physiologically-relevant benchmark [3]. This is essential for laboratories developing and validating LC-MS/MS or ELISA methods for the quantitative analysis of Antho-RFamide in tissue extracts or cell culture media, ensuring assay sensitivity and accuracy align with biological reality.

Studies on the Modulation of Endogenous Rhythmic Muscle Activity in Cnidarians

Unlike the purely contractile Antho-RWamides, Antho-RFamide's ability to enhance the frequency and amplitude of spontaneous muscle contractions positions it as the correct tool for investigating the mechanisms of neuromodulation of intrinsic motor patterns in sea anemones [4]. Its use is mandatory when the experimental objective is to study the regulation of endogenous rhythmicity rather than simple excitation-contraction coupling.

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